molecular formula C10H6F2O B3039547 1,1-Difluoro-4-phenylbut-3-yn-2-one CAS No. 117710-72-2

1,1-Difluoro-4-phenylbut-3-yn-2-one

Cat. No.: B3039547
CAS No.: 117710-72-2
M. Wt: 180.15 g/mol
InChI Key: PWFHYGISSIMQKI-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-phenylbut-3-yn-2-one is a useful research compound. Its molecular formula is C10H6F2O and its molecular weight is 180.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,1-difluoro-4-phenylbut-3-yn-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFHYGISSIMQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Analytical Characterization of 1,1 Difluoro 4 Phenylbut 3 Yn 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1,1-Difluoro-4-phenylbut-3-yn-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional (2D) techniques, provides a complete picture of the molecular framework and the specific environment of the fluorine atoms.

High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the proton and carbon skeletons of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the phenyl group and a distinct signal for the proton of the difluoromethyl group. The phenyl protons typically appear as a complex multiplet in the range of 7.30-7.60 ppm. The most diagnostic signal is that of the methine proton (CH-F₂), which is split into a triplet by the two adjacent fluorine atoms (a ²JH-F coupling). This triplet is expected to appear significantly downfield due to the electron-withdrawing effects of the two fluorine atoms and the adjacent carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The presence of fluorine atoms introduces characteristic splitting patterns due to C-F coupling. The carbonyl carbon (C=O) is expected to appear as a triplet (due to ²JC-F coupling) in the region of 180-190 ppm. The difluoromethyl carbon (-CHF₂) signal will also be a triplet (due to a large ¹JC-F coupling) and will be shifted downfield. The two sp-hybridized carbons of the alkyne moiety are expected between 80 and 95 ppm, and the aromatic carbons of the phenyl ring will produce signals in their characteristic region of 128-135 ppm.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom TypeNucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Phenyl-H¹H~ 7.30 - 7.60m-
-CHF₂¹H~ 6.20 - 6.50t²JH-F ≈ 50-55 Hz
Phenyl-C¹³C~ 128 - 135m-
Alkyne-C (C≡C)¹³C~ 80 - 95m-
Carbonyl (C=O)¹³C~ 180 - 190t²JC-F ≈ 25-30 Hz
-CHF₂¹³C~ 110 - 115t¹JC-F ≈ 240-250 Hz

Note: Data are predicted based on established principles of NMR spectroscopy. s = singlet, d = doublet, t = triplet, m = multiplet.

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. nih.gov Since both fluorine atoms in this compound are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal provides direct evidence of the -CHF₂ group. The signal will be split into a doublet due to coupling with the single adjacent proton (a ²JF-H coupling), with a coupling constant that should match the one observed in the ¹H NMR spectrum. chemicalbook.com The chemical shift in ¹⁹F NMR is sensitive to the electronic environment, providing a unique fingerprint for the fluorinated moiety. chemicalbook.com

Interactive Table 2: Predicted ¹⁹F NMR Data for this compound

Atom TypeNucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-CHF₂¹⁹F~ -120 to -130d²JF-H ≈ 50-55 Hz

Note: Data are predicted based on established principles of NMR spectroscopy. Chemical shifts are relative to a standard like CFCl₃.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. spectrabase.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between coupled protons. chemicalbook.com For this compound, COSY would primarily show correlations among the protons within the phenyl ring, helping to assign their specific positions. It would not show a cross-peak for the -CHF₂ proton, as it has no neighboring protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. nist.govspectrabase.com It is essential for confirming which proton signal corresponds to which carbon signal. A clear cross-peak would be observed between the -CHF₂ proton signal and the -CHF₂ carbon signal, definitively linking them.

A correlation from the -CHF₂ proton to the carbonyl carbon (C=O).

A correlation from the -CHF₂ proton to the adjacent alkyne carbon.

Correlations from the phenyl protons to the other alkyne carbon and the quaternary aromatic carbon. These correlations provide unequivocal proof of the connectivity between the difluoroacetyl group, the alkyne linker, and the phenyl ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. By measuring the exact mass of the molecular ion, it is possible to confirm the chemical formula, distinguishing it from other formulas that might have the same nominal mass. For this compound, HRMS would be used to verify its elemental composition of C₁₀H₆F₂O.

Interactive Table 3: Predicted HRMS Data for this compound

IonFormulaCalculated Exact Mass (m/z)
Molecular Ion [M]⁺˙[C₁₀H₆F₂O]⁺˙180.0386
Protonated Molecule [M+H]⁺[C₁₀H₇F₂O]⁺181.0465
Sodiated Molecule [M+Na]⁺[C₁₀H₆F₂ONa]⁺203.0284

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound and analyzing it within a reaction mixture.

The sample is first vaporized and passed through a GC column, which separates the target compound from any starting materials, byproducts, or solvents. Each separated component then enters the mass spectrometer, which generates a mass spectrum.

The mass spectrum for this compound would show a molecular ion peak (M⁺˙) at m/z = 180. The fragmentation pattern would provide further structural confirmation. Key expected fragments include:

[M - CO]⁺˙ (m/z = 152): Loss of a neutral carbon monoxide molecule.

[M - CHF₂]⁺ (m/z = 129): Cleavage of the difluoromethyl radical.

[C₆H₅C₂]⁺ (m/z = 101): The phenylacetylene (B144264) cation, a common and stable fragment.

[C₆H₅]⁺ (m/z = 77): The phenyl cation.

This fragmentation pattern allows for confident identification of the compound as it elutes from the GC column.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Based on the known structure, the following table outlines the expected vibrational modes and their approximate spectral regions. It is important to note that this is a theoretical prediction, and actual experimental values may vary.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
C=O (Ketone)Stretching1680 - 1720StrongWeak
C≡C (Alkyne)Stretching2100 - 2260Medium to WeakStrong
C-F (Difluoro)Stretching1000 - 1400StrongWeak
C-H (Aromatic)Stretching3000 - 3100MediumMedium
C=C (Aromatic)Stretching1450 - 1600Medium to StrongMedium to Strong

The presence of the electron-withdrawing fluorine atoms would likely influence the electronic environment of the carbonyl and alkyne groups, potentially causing shifts in their characteristic absorption frequencies compared to the non-fluorinated analogue, 4-Phenylbut-3-yn-2-one. However, without experimental data, these shifts cannot be quantified.

X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

Should a crystalline sample of this compound be subjected to X-ray diffraction analysis, the resulting data would be crucial for understanding the intramolecular and intermolecular interactions. Key structural parameters that would be determined include:

Structural Parameter Description
C-F Bond LengthsThe distances between the carbon and fluorine atoms of the difluoromethyl group.
C=O Bond LengthThe length of the carbonyl double bond.
C≡C Bond LengthThe length of the carbon-carbon triple bond.
C-C Bond LengthsThe lengths of the various single bonds within the molecule.
Bond AnglesThe angles formed between adjacent atoms, defining the molecular geometry.
Torsional AnglesThe dihedral angles that describe the conformation of the molecule.
Crystal PackingThe arrangement of molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonding or van der Waals forces.

This information would offer valuable insights into the effects of the gem-difluoro group on the planarity and conformation of the phenylbutynone scaffold.

Theoretical and Computational Investigations into Fluorinated Alkynone Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 1,1-Difluoro-4-phenylbut-3-yn-2-one, DFT calculations provide profound insights into its chemical nature.

Elucidation of Reaction Mechanisms, Transition States, and Energy Profiles

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms, including the identification of transient intermediates and the calculation of activation barriers. For instance, in cycloaddition reactions, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the corresponding transition states and intermediates. The energy profiles generated from these calculations provide quantitative data on the feasibility and kinetics of proposed reaction pathways.

Analysis of Electronic Properties, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution

The electronic properties of a molecule are central to its reactivity. DFT is employed to calculate key descriptors of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. semanticscholar.orgnih.gov

The charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions. In this compound, the fluorine atoms, being highly electronegative, significantly influence the charge distribution, creating a strong dipole moment and affecting how the molecule interacts with other reagents.

Table 1: Calculated Electronic Properties of a Related Compound (Tetrathiafulvalene) in Different Media

Phase HOMO (eV) LUMO (eV) Energy Gap (eV)
Gas Phase -4.891 -1.019 3.872
CCl4 -4.921 -1.022 3.899
Water -4.996 -1.012 3.984

Data adapted from a study on Tetrathiafulvalene to illustrate the types of electronic properties calculated via DFT. edu.krd

Conformational Analysis and the Influence of Fluorine (e.g., Anomeric and Gauche Effects)

The presence of fluorine atoms can have a profound impact on the conformational preferences of a molecule. nih.gov For this compound, DFT calculations can be used to explore the rotational barriers around its single bonds and to identify the most stable conformers. The introduction of two fluorine atoms on the same carbon atom (a gem-difluoro group) can lead to interesting stereoelectronic effects. While the anomeric effect is typically discussed in the context of heterocyclic systems, analogous hyperconjugative interactions, such as σ(C-H) -> σ(C-F) and σ(C-C) -> σ(C-F), can influence the conformational landscape of acyclic fluorinated compounds. The gauche effect, which often favors a gauche arrangement of electronegative substituents, can also play a role in determining the preferred dihedral angles.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

By analyzing the electronic properties and reaction energy profiles, DFT can predict the reactivity of this compound. For example, the calculated orbital coefficients of the HOMO and LUMO can help in predicting the regioselectivity of cycloaddition reactions according to frontier molecular orbital theory. Furthermore, by comparing the activation energies for different stereochemical pathways, the stereoselectivity of a reaction can be rationalized and predicted. This predictive power is invaluable for designing new synthetic methodologies.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. For this compound, MD simulations can be used to explore its conformational flexibility in different solvent environments. These simulations can reveal how the molecule interacts with solvent molecules and how these interactions influence its shape and reactivity. By tracking the trajectories of the atoms over time, it is possible to gain a deeper understanding of the molecule's behavior in a more realistic, dynamic context.

Quantum Chemical Methods for Understanding Fluorine's Impact on Bonding and Reactivity

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Future Directions and Emerging Research Trajectories

Innovation in Sustainable and More Atom-Economic Synthetic Routes for Fluorinated Alkynones

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. For fluorinated alkynones like 1,1-Difluoro-4-phenylbut-3-yn-2-one, a key focus is the development of more sustainable and atom-economical methods. Traditional approaches often involve multiple steps and the use of stoichiometric reagents, leading to significant waste generation.

Future research will likely prioritize catalytic methods that minimize waste and maximize the incorporation of all atoms from the starting materials into the final product. An atom-economic approach for the synthesis of allenes from propargylic alcohols has already been established, showcasing the potential for such strategies in related chemistries. nih.gov The use of potassium organotrifluoroborate salts as stable, less toxic alternatives to traditional organometallic reagents for creating carbon-carbon bonds is another promising avenue. nih.gov These salts are advantageous due to their stability, good functional group tolerance, and the straightforward preparation of a wide variety. nih.gov

The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, will also be crucial. This approach not only improves efficiency but also reduces the need for purification of intermediates, thereby minimizing solvent usage and waste. A one-pot, four-step synthesis of 1-phenyl-2-methylcyclobutene, a precursor for difluorinated compounds, highlights the feasibility of such strategies. jmu.edu

Exploration of Novel Catalytic Systems, Including Biocatalysis and Electrocatalysis, for Fluorinated Alkynone Transformations

The discovery and development of novel catalytic systems are paramount to expanding the synthetic utility of fluorinated alkynones. While traditional transition-metal catalysis has been instrumental, emerging fields like biocatalysis and electrocatalysis offer exciting new possibilities.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. numberanalytics.com The field of biocatalytic fluorination is rapidly evolving, with the potential to introduce fluorine into organic molecules with remarkable precision. numberanalytics.comnumberanalytics.com Researchers are actively exploring the use of enzymes like fluorinases and halohydrin dehalogenases for fluorination reactions. numberanalytics.com Directed evolution strategies are being employed to enhance the performance of these biocatalysts, improving their activity, selectivity, and stability. numberanalytics.com The integration of biocatalytic fluorination with other catalytic processes, such as transition-metal catalysis, could lead to powerful hybrid synthetic strategies. numberanalytics.com

Electrocatalysis , which uses electricity to drive chemical reactions, offers a sustainable alternative to traditional methods that often rely on chemical oxidants or reductants. The development of electrocatalytic methods for the transformation of fluorinated alkynones could lead to cleaner and more efficient synthetic processes.

Furthermore, the development of novel metal-based catalytic systems remains a key area of research. For instance, a diruthenium complex has been shown to be an effective catalyst for the hydrostannation of alkynes under visible light irradiation. nih.gov Similarly, copper(I) catalysts have demonstrated high efficiency in the synthesis of furans from 2-(1-alkynyl)-2-alken-1-ones. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

By analyzing vast datasets of chemical reactions, ML models can identify patterns and relationships that may not be apparent to human chemists. acs.org This can help in optimizing reaction conditions, predicting the success of a particular synthetic route, and even designing novel compounds with desired properties. acs.orgrjptonline.org For instance, machine learning has been successfully used to predict high-yielding conditions for the fluorination of alcohols. acs.org

In the context of this compound, AI and ML could be employed to:

Predict the outcome of its reactions with various reagents and under different conditions.

Design novel derivatives with specific biological or material properties.

Streamline the discovery of new and more efficient synthetic pathways.

The development of user-friendly web applications and platforms will make these powerful computational tools more accessible to experimental chemists, fostering collaboration and accelerating research. eurekalert.org

Expanding the Scope of Reactivity through Unconventional Activation Modes

Unconventional activation methods are opening up new avenues for chemical reactivity, allowing for transformations that are difficult or impossible to achieve using traditional approaches. For fluorinated alkynones, these methods could unlock novel reaction pathways and lead to the synthesis of previously inaccessible molecules.

Photocatalysis , which uses light to initiate chemical reactions, is a rapidly growing field. The use of visible light in conjunction with a photocatalyst can enable mild and selective transformations. The development of photocatalytic methods for the functionalization of this compound could lead to new and efficient C-C and C-heteroatom bond-forming reactions.

Mechanochemistry , which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase chemistry. Exploring the mechanochemical reactivity of fluorinated alkynones could lead to the discovery of new solid-state reactions and provide a more sustainable approach to their synthesis and transformation.

The activation of target sites within a molecule for selective fluorination is another area of interest. google.com Such methods could allow for the precise introduction of fluorine atoms at specific positions in complex molecules.

Deeper Mechanistic Understanding of Complex Cascade and Multi-Step Reactions Involving Gem-Difluorinated Ynones

Cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds, are highly efficient for the rapid construction of complex molecular architectures. nih.gov Understanding the intricate mechanisms of these reactions is crucial for controlling their outcomes and expanding their synthetic utility.

For gem-difluorinated ynones like this compound, which can participate in a variety of transformations, a deeper mechanistic understanding of their cascade and multi-step reactions is essential. researchgate.netrsc.org This includes studying the role of intermediates, the influence of catalysts and reaction conditions, and the stereochemical course of the reactions. researchgate.net

Detailed mechanistic studies, often aided by computational modeling, can provide valuable insights into the factors that govern the reactivity and selectivity of these complex transformations. This knowledge can then be used to design new cascade reactions and to optimize existing ones for the synthesis of novel and valuable fluorinated compounds. For example, mechanistic studies have shed light on the formation of complex polycyclic systems through base-mediated cascade reactions. nih.gov

Q & A

Q. What are the standard synthetic routes for 1,1-Difluoro-4-phenylbut-3-yn-2-one, and how do reaction conditions influence yield?

The synthesis of fluorinated aryl ketones like this compound often employs Friedel-Crafts acylation or transition-metal-catalyzed coupling reactions. For example, similar compounds (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) are synthesized via Friedel-Crafts acylation using acyl chlorides and Lewis acids like AlCl₃ . Optimization of reaction parameters (temperature, solvent polarity, and stoichiometry) is critical: higher temperatures may accelerate side reactions (e.g., polyacylation), while excess Lewis acid can degrade sensitive fluorinated intermediates. Yields for analogous fluorophenyl ketones range from 30% to 89%, depending on substituent electronic effects and steric hindrance .

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For zwitterionic fluorophenyl derivatives, SHELX software (e.g., SHELXL) refines atomic positions, bond lengths, and angles with high precision, resolving discrepancies from NMR or IR data . For instance, in a related compound, SCXRD confirmed the (Z)-configuration of a fluorophenyl-propen-1-ide structure, which NMR alone could not distinguish due to overlapping signals .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for fluorinated analogs be methodologically reconciled?

Contradictions between NMR (dynamic averaging) and X-ray (static structure) data often arise from conformational flexibility or crystal-packing effects. For example, in (Z)-1,1-Dicyano-2-(4-fluorophenyl)-propen-1-ide, NMR suggested free rotation of the fluorophenyl group, while X-ray revealed a fixed conformation due to crystal lattice constraints . To resolve such conflicts:

  • Perform variable-temperature NMR to detect dynamic processes.
  • Use DFT calculations to model potential conformers and compare with experimental data.
  • Analyze Hirshfeld surfaces to assess intermolecular interactions influencing crystallographic outcomes .

Q. What computational strategies are effective in predicting the electronic properties of this compound for material science applications?

Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer properties. For zwitterionic fluorophenyl chromophores, DFT revealed strong intramolecular charge transfer (ICT) between electron-deficient fluorophenyl and electron-rich pyridinium moieties, correlating with near-infrared absorption . Key steps:

  • Optimize geometry using B3LYP/6-31G(d).
  • Calculate electrostatic potential maps to identify reactive sites.
  • Simulate UV-Vis spectra via TD-DFT to guide experimental synthesis of optoelectronic materials .

Q. How can reaction mechanisms for fluorinated ketone synthesis be probed using isotopic labeling or kinetic studies?

Mechanistic insights are gained via:

  • Deuterium labeling : Track proton transfer steps in Friedel-Crafts acylation. For example, ²H-NMR of intermediates can identify rate-limiting steps (e.g., acylium ion formation vs. aromatic electrophilic substitution) .
  • Kinetic isotope effects (KIE) : Compare reaction rates using fluorinated vs. non-fluorinated substrates to assess electronic effects on activation energy.
  • In situ monitoring : Use techniques like ReactIR to detect transient species (e.g., acylated Wheland intermediates) in real time .

Methodological Recommendations

  • Synthetic Optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity in Friedel-Crafts reactions .
  • Data Validation : Cross-validate NMR assignments with HSQC/HMBC experiments and SCXRD .
  • Computational Workflow : Use Gaussian or ORCA for DFT, with solvent effects modeled via PCM .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,1-Difluoro-4-phenylbut-3-yn-2-one
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1,1-Difluoro-4-phenylbut-3-yn-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.